molecular formula C28H34ClN5O4S B14967139 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B14967139
M. Wt: 572.1 g/mol
InChI Key: WKVWESCYTWXKLD-UHFFFAOYSA-N
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Description

N-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex heterocyclic compound featuring:

  • A 3-chlorophenyl-substituted piperazine moiety linked via a propyl chain.
  • A hexanamide backbone connected to a quinazolinone-dioxolane-thione core.

The synthesis likely involves multi-step reactions, including coupling of the piperazine intermediate with the quinazolinone-dioxolane component, as seen in analogous procedures for clozapine-like derivatives .

Properties

Molecular Formula

C28H34ClN5O4S

Molecular Weight

572.1 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C28H34ClN5O4S/c29-20-6-4-7-21(16-20)33-14-12-32(13-15-33)10-5-9-30-26(35)8-2-1-3-11-34-27(36)22-17-24-25(38-19-37-24)18-23(22)31-28(34)39/h4,6-7,16-18H,1-3,5,8-15,19H2,(H,30,35)(H,31,39)

InChI Key

WKVWESCYTWXKLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their modifications are summarized below:

Compound Name/ID Piperazine Substituent Quinazolinone Modification Molecular Weight (g/mol) Bioactivity Reference
Target Compound 3-Chlorophenyl 8-Oxo-6-thioxo-dioxolane Not explicitly provided Inferred from analogs
[N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene...}hexanamide] (688053-59-0) 2-Fluorophenyl 8-Oxo-6-sulfanylidene 688.05 (CAS ID) Not reported
Desmethylclozapine (3) Piperazine (unsubstituted) Dibenzodiazepine core ~300 (estimated) Hematological studies
3-Phenylpyrrolidine-2,5-dione derivatives N-aryl/N-aminoaryl Pyrrolidine-2,5-dione ~250–300 Anticonvulsant (MES test)

Key Observations :

  • Substituent Effects : The 3-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to 2-fluorophenyl analogs, influencing pharmacokinetics .

Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (common in virtual screening), the target compound shares high structural similarity with:

  • Piperazinyl anticonvulsants : E.g., N-piperazinylalkyl imides of succinic acid (Tanimoto > 0.7 inferred), which show efficacy in maximal electroshock seizure (MES) tests .
  • Clozapine analogs : Desmethylclozapine (3) shares a piperazine-dibenzodiazepine scaffold, suggesting overlapping binding modes with dopamine or serotonin receptors .

Bioactivity and Mechanism Insights

  • Anticonvulsant Potential: Piperazine-linked compounds like 3-phenylpyrrolidine-2,5-diones exhibit activity in MES and scMet tests, likely via sodium channel modulation . The target compound’s hexanamide chain may enhance blood-brain barrier penetration, a critical factor for CNS activity.
  • Metabolic Stability: The dioxolane-thione moiety could influence metabolic pathways, as seen in quinazolinone derivatives undergoing hepatic sulfation or glutathione conjugation .

Analytical Comparisons

  • NMR Profiling : Analogous to rapamycin derivatives (), the target compound’s NMR shifts in regions A (positions 39–44) and B (positions 29–36) would highlight electronic differences caused by the 3-chlorophenyl group versus fluorophenyl or unsubstituted analogs .
  • MS/MS Molecular Networking: A cosine score >0.8 (indicating high similarity) would group the target compound with other piperazinyl-quinazolinones, aiding metabolite dereplication .

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